6-Ethyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid
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Overview
Description
6-Ethyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of Bronsted acidic ionic liquids as catalysts to enhance the reaction efficiency and yield. These methods are designed to be more sustainable and eco-friendly compared to traditional approaches .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which have significant applications in medicinal chemistry and drug development .
Scientific Research Applications
6-Ethyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-Ethyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors, leading to various biological effects. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Ethyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid include:
- 1,2,3,6-Tetrahydropyridine
- 1,2,3,4-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
761368-97-2 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-ethyl-1,2,3,6-tetrahydropyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h3,7,9H,2,4-5H2,1H3,(H,10,11) |
InChI Key |
ZXMUMSYZIIOMLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC=C(CN1)C(=O)O |
Origin of Product |
United States |
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